

Introduction: Decoding the Isomeric Complexity of C₇H₁₄N₂O₂

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Compound of Interest

Compound Name:	1-(2-(Aminomethyl)morpholino)ethanone
Cat. No.:	B066920
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The molecular formula C₇H₁₄N₂O₂ represents a fascinating entry point into the world of organic structure elucidation. With a molecular weight of approximately 158.20 g/mol, this formula hints at a multitude of possible isomers, each with unique chemical, physical, and pharmacological properties.^{[1][2][3]} For professionals in drug development and chemical research, the unambiguous identification of a specific C₇H₁₄N₂O₂ isomer is not merely an academic exercise; it is a critical step in understanding biological activity, ensuring purity, and meeting regulatory requirements.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow for the structural characterization of an unknown compound with this formula. We will navigate the process from foundational calculations to the synergistic application of modern spectroscopic techniques. By grounding our discussion in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, we will demonstrate how to assemble a coherent and defensible structural hypothesis. To illustrate these principles in action, we will use the common chemical intermediate, Ethyl N-piperazinecarboxylate, as a practical case study.

Part 1: Foundational Analysis - The First Look at the Unknown

Before deploying advanced instrumentation, crucial insights can be gleaned from the molecular formula itself. This initial assessment frames the entire elucidation process.

Molecular Weight and Mass Spectrometry

The first and most fundamental piece of data is the molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement of the molecular ion, which can confirm the elemental composition.

Property	Value	Source
Average Molecular Weight	158.20 g/mol	Computed by PubChem[2]
Monoisotopic Mass	158.105527694 Da	PubChem[1][2]

The distinction is critical: the average molecular weight uses the weighted average of natural isotopic abundances, while the monoisotopic mass uses the mass of the most abundant isotope for each element. HRMS measures the latter, and a result matching 158.1055 Da would provide strong evidence for the $C_7H_{14}N_2O_2$ formula.

Index of Hydrogen Deficiency (IHD)

The Index of Hydrogen Deficiency (IHD), or Degree of Unsaturation, reveals the total number of rings and/or multiple bonds within a molecule. It is an indispensable tool for narrowing down possible structures.

The formula for IHD is: $IHD = C - H/2 - X/2 + N/2 + 1$

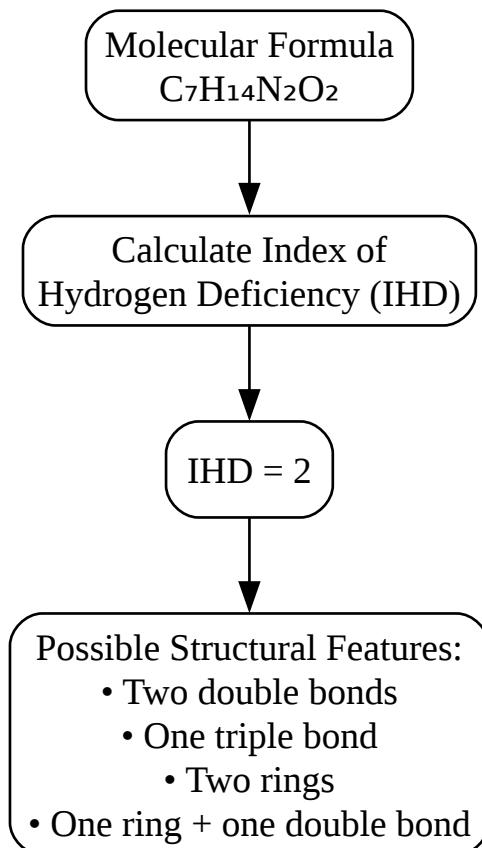
For $C_7H_{14}N_2O_2$: $IHD = 7 - 14/2 + 2/2 + 1 = 7 - 7 + 1 + 1 = 2$

An IHD of 2 indicates that the structure contains a combination of rings and/or double bonds that adds up to two. For example:

- Two double bonds (e.g., two $C=O$, or one $C=O$ and one $C=C$)
- One triple bond (e.g., $C\equiv N$)
- Two rings

- One ring and one double bond

This immediately rules out fully saturated, acyclic structures and provides a concrete framework for interpreting subsequent spectroscopic data.



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Caption: Logical flow from molecular formula to structural possibilities based on IHD.

Part 2: The Spectroscopic Toolkit - A Synergistic Approach

No single technique can unambiguously determine a structure. The power of modern elucidation lies in the integration of multiple spectroscopic methods.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS) for Fragmentation

Beyond providing the molecular weight, MS, particularly with tandem techniques (MS/MS), elucidates the structure by breaking the molecule into smaller, identifiable fragments.^[5] The fragmentation pattern serves as a molecular fingerprint.

Experimental Protocol: Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)

- Sample Preparation: Dissolve the analyte (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min.
- MS1 Scan: Acquire a full scan mass spectrum to confirm the presence and accurate mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$).
- MS/MS Analysis: Select the precursor ion corresponding to the analyte and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
- Data Interpretation: Analyze the resulting product ion spectrum to identify characteristic neutral losses and fragment ions, which can be pieced together to reconstruct the original molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.^[7] It is an exceptionally powerful and rapid method for identifying the presence or absence of key functional groups.^[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.
- Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

- Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-600 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups. The region from 1450-600 cm^{-1} is known as the "fingerprint region" and is unique to the molecule as a whole.[7]

Key IR Absorptions for $\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2$ Isomers:

Wavenumber (cm^{-1})	Functional Group	Notes
3500-3200	O-H (alcohol), N-H (amine, amide)	Often broad for O-H and can be sharp for N-H.
3000-2850	C-H (sp^3 hybridized)	Present in most organic molecules.[8]
2260-2210	$\text{C}\equiv\text{N}$ (nitrile)	A possibility given the IHD of 2.
1750-1650	$\text{C}=\text{O}$ (carbonyl)	Strong, sharp peak. Position indicates ester, amide, ketone, or carboxylic acid.[8]
1680-1600	$\text{C}=\text{N}$, $\text{C}=\text{C}$	Typically weaker than $\text{C}=\text{O}$ absorptions.
1300-1000	$\text{C}-\text{O}$ (ester, ether, alcohol), $\text{C}-\text{N}$	Part of the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Mapping

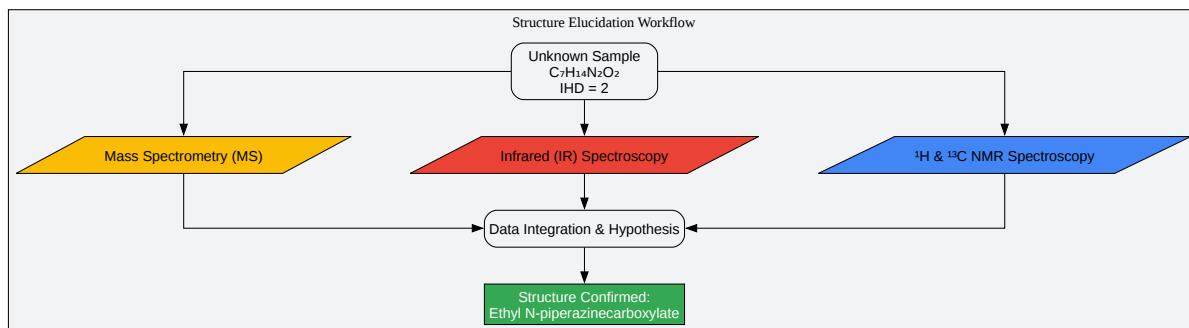
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[9] ^1H NMR reveals the chemical environment, quantity, and connectivity of protons, while ^{13}C NMR provides information on the carbon backbone.[10]

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of a reference standard, typically tetramethylsilane (TMS).
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (^1H or ^{13}C).[9]
- ^1H NMR Acquisition: Acquire the proton spectrum. Key parameters to analyze are:
 - Chemical Shift (δ): Indicates the electronic environment of the proton.
 - Integration: The area under a peak is proportional to the number of protons it represents.
 - Multiplicity (Splitting): Caused by spin-spin coupling with neighboring protons, it reveals how many protons are on adjacent atoms.[10]
- ^{13}C NMR Acquisition: Acquire the carbon spectrum (often proton-decoupled, so each unique carbon appears as a singlet). The chemical shift indicates the type of carbon (e.g., alkyl, alkene, carbonyl).
- 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) are used to definitively establish atom connectivity.

Part 3: A Case Study - Structure Elucidation of Ethyl N-piperazinecarboxylate

Let us assume we have an unknown sample with the formula $\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2$. We will apply our workflow to identify its structure, which we will find to be Ethyl N-piperazinecarboxylate (CAS 120-43-4).[11]



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Caption: A synergistic workflow combining MS, IR, and NMR for structure elucidation.

Step 1: MS Data

- HRMS: An $[M+H]^+$ ion is observed at m/z 159.1129, corresponding to a neutral mass of 158.1052, confirming the formula $C_7H_{14}N_2O_2$.
- MS/MS: Fragmentation analysis shows significant losses corresponding to the ethyl group (-29 Da) and the ethoxycarbonyl group (-73 Da), suggesting the presence of an ethyl ester.

Step 2: IR Data

- A strong, sharp absorption at $\sim 1700\text{ cm}^{-1}$ is observed, characteristic of a carbonyl ($C=O$) group, likely from an ester or urethane.
- An absorption is seen at $\sim 3300\text{ cm}^{-1}$, indicative of an N-H bond from a secondary amine.

- Strong bands in the 2950-2800 cm^{-1} region confirm the presence of sp^3 C-H bonds.
- A prominent band around 1240 cm^{-1} suggests a C-O single bond stretch, consistent with an ester.

Step 3: NMR Data Integration

The combination of MS and IR suggests a structure containing an ethyl ester and a secondary amine. The IHD of 2 is accounted for by one C=O double bond and one ring. A piperazine ring functionalized with an ethoxycarbonyl group is a strong hypothesis.

Caption: Structure of Ethyl N-piperazinecarboxylate (PubChem CID 8431).[\[2\]](#)

Predicted ^1H NMR Spectrum (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~4.15	Quartet (q)	2H	$-\text{O}-\text{CH}_2-\text{CH}_3$	Adjacent to an oxygen and a methyl group.
~3.50	Triplet (t)	4H	$-\text{CO}-\text{N}-(\text{CH}_2)_2$	Deshielded by the adjacent nitrogen of the urethane.
~2.85	Triplet (t)	4H	$-\text{NH}-(\text{CH}_2)_2$	Adjacent to the secondary amine nitrogen.
~1.90	Singlet (s, broad)	1H	$-\text{NH}$	Exchangeable proton, often broad.
~1.25	Triplet (t)	3H	$-\text{O}-\text{CH}_2-\text{CH}_3$	Coupled to the $-\text{O}-\text{CH}_2-$ group.

Predicted ^{13}C NMR Spectrum (in CDCl_3):

Chemical Shift (δ , ppm)	Assignment	Rationale
~155.5	C=O	Carbonyl carbon of the urethane group.
~61.5	-O-CH ₂ -CH ₃	Methylene carbon attached to oxygen.
~45.5	-NH-(CH ₂) ₂	Carbons adjacent to the secondary amine.
~44.0	-CO-N-(CH ₂) ₂	Carbons adjacent to the urethane nitrogen.
~14.5	-O-CH ₂ -CH ₃	Methyl carbon of the ethyl group.

By comparing the acquired experimental spectra to these predicted values and reference data, the structure of Ethyl N-piperazinecarboxylate can be confirmed with high confidence.[\[12\]](#) The symmetry of the piperazine ring is evident in the NMR, with only two distinct signals for the eight ring protons (as two sets of four equivalent protons) and two signals for the four ring carbons (as two sets of two equivalent carbons).

Conclusion

The structural elucidation of a compound with the formula C₇H₁₄N₂O₂ is a systematic process of inquiry that relies on the logical integration of foundational chemical principles and advanced spectroscopic techniques. By starting with the molecular formula to determine the Index of Hydrogen Deficiency, we establish a framework of possibilities. This framework is then populated and refined using the functional group information from IR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and finally, the detailed connectivity map provided by NMR. This multi-faceted, self-validating approach is essential for ensuring the scientific integrity required by researchers and drug development professionals to confidently identify and characterize novel chemical entities.

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